2,6-Dichloro-4-iodo-3-methylpyridine
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Overview
Description
2,6-Dichloro-4-iodo-3-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2IN. This compound is characterized by the presence of chlorine, iodine, and methyl substituents on a pyridine ring. It is an important intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-iodo-3-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2,6-dichloro-3-methylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes chlorination, methylation, and iodination steps, each optimized for high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2,6-Dichloro-4-iodo-3-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-iodo-3-methylpyridine involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include halogen bonding, hydrogen bonding, and hydrophobic interactions, which contribute to its biological and chemical effects .
Comparison with Similar Compounds
- 2,6-Dichloropyridine
- 2,6-Dibromopyridine
- 2,6-Difluoropyridine
- 2,6-Dichloropyridine-3-carboxylic acid
Comparison: 2,6-Dichloro-4-iodo-3-methylpyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties compared to other halogenated pyridines. The iodine atom, in particular, enhances its utility in coupling reactions and as a precursor for further functionalization .
Properties
IUPAC Name |
2,6-dichloro-4-iodo-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c1-3-4(9)2-5(7)10-6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNIUXIEQQQWGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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